molecular formula C24H22N4O3S B11147704 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one

5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one

Cat. No.: B11147704
M. Wt: 446.5 g/mol
InChI Key: AXKWWXNPPVDZTF-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and a morpholine group. Its molecular formula is C25H24N4O2SC_{25}H_{24}N_{4}O_{2}S with a molecular weight of approximately 460.559 g/mol. The unique structural characteristics suggest diverse biological activities that warrant further investigation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown moderate antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory capabilities. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, compounds from the same family have shown IC50 values in the nanomolar range against p38 MAPK, a key regulator in inflammation .

Understanding the mechanism of action is critical for elucidating the pharmacodynamics of this compound. Molecular docking studies are essential for predicting how this compound interacts with biological targets such as enzymes or receptors. Preliminary interaction studies suggest that it may bind effectively to active sites due to its multiple heterocyclic structures.

Comparative Analysis of Related Compounds

Compound Name Structural Features Biological Activity
3-(4-Methoxyphenyl)-1H-pyrazolePyrazole ring with methoxy substitutionAnti-inflammatory
2-PiperidinonePiperidine ringAnalgesic properties
Thiazole derivativesThiazole ringAntimicrobial activity

The combination of these structural features in this compound may enhance its pharmacological properties compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of new derivatives based on the core structure of this compound. For example, modifications to the morpholine group have led to enhanced bioactivity profiles, suggesting that structural optimization can significantly influence efficacy .

Additionally, investigations into the safety profile have indicated low hepatotoxicity in preliminary animal models, making it a promising candidate for further development in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a multifunctional pharmaceutical agent , particularly in the treatment of cancer. Research indicates that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, its interactions with proteins involved in the kallikrein-kinin signaling pathway have been highlighted, suggesting mechanisms for targeting cancer cells effectively .

Key Biological Activities

Activity TypeDescription
AntiproliferativeInhibits cancer cell growth
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces inflammation in biological systems

Synthesis and Derivative Development

The synthesis of 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one can be achieved through multiple synthetic pathways. These pathways often involve multi-step reactions that can be optimized for yield and purity. The ability to modify its structure allows researchers to explore derivatives that may enhance biological activity or target specific pathways more effectively.

Interaction Studies

Recent studies have utilized spectroscopic techniques and computational chemistry to investigate the binding interactions of this compound with high-abundance blood proteins such as human serum albumin and immunoglobulin G. These studies reveal strong binding affinities and hydrophobic interactions that are crucial for understanding the pharmacokinetics of the compound .

Binding Affinities

ProteinBinding Constant (Kd)Interaction Type
Human Serum AlbuminHighHydrophobic interactions
Immunoglobulin GModerateElectrostatic interactions

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Case Study: Cancer Therapy

A study focused on its effects on HeLa cervical cancer cells demonstrated significant alterations in protein expression related to tumor growth inhibition. The findings suggest potential pathways through which the compound exerts its effects, particularly via modulation of the kallikrein-kinin system .

Case Study: Antimicrobial Activity

Preliminary tests have indicated that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential use as an antimicrobial agent in clinical settings.

Chemical Reactions Analysis

Nucleophilic Substitution

The morpholino group undergoes substitution with electrophiles (e.g., alkyl halides):

  • Reaction : Morpholino-S + R-X → R-S-Morpholino + X⁻

  • Conditions : DMF, 60–80°C, base (K₂CO₃).

Electrophilic Aromatic Substitution

The pyrazole and thiazole rings participate in halogenation and nitration:

  • Chlorination : Cl₂, FeCl₃ → 5-Cl-thiazole derivative.

  • Nitration : HNO₃/H₂SO₄ → NO₂-substituted pyrazole .

Oxidation-Reduction

  • Oxidation : KMnO₄ converts methylidene to ketone (↓ bioactivity).

  • Reduction : NaBH₄ selectively reduces thiazole C=N bonds.

Reaction Optimization Data

Critical parameters influencing yields and selectivity:

Parameter Optimal Condition Effect on Yield
SolventAnhydrous DMFMaximizes alkylation efficiency
CatalystLewis acids (e.g., ZnCl₂)Accelerates cyclization
Temperature80–100°CBalances kinetics/thermodynamics
Reaction Time6–8 hoursPrevents side-product formation

Biological Interaction Mechanisms

The compound’s reactivity underpins its bioactivity:

  • Anticancer Activity : The methylidene bridge and morpholino group interact with EGFR kinase via H-bonding (docking score: −9.2 kcal/mol).

  • Antimicrobial Action : Thiazole sulfur coordinates with bacterial metalloenzymes, disrupting function .

Comparative Reactivity With Analogues

Compound Structural Difference Reactivity Impact
5-Arylidene-thiazolidinonesThiazolidinone coreLower electrophilicity at C5
Pyrazole derivativesNo thiazole-morpholino systemReduced solubility and target affinity
BenzothiazolesSimpler thiazole substituentsLimited capacity for Knoevenagel adducts

Future Reaction Exploration

  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at C5.

  • Photochemical Modifications : UV-induced [2+2] cycloadditions for novel derivatives.

Q & A

Q. Basic: What synthetic methodologies are reported for preparing this compound and its analogs?

Answer:
The compound is synthesized via condensation reactions between pyrazole derivatives and thiazol-4-one precursors. A general protocol involves:

  • Reflux conditions : Reacting a pyrazole-aldehyde intermediate (e.g., 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with 2-morpholino-1,3-thiazol-4-one in ethanol or DMF under reflux (2–6 hours) .
  • Purification : Crude products are filtered, washed with ethanol, and recrystallized from DMF/EtOH (1:1) mixtures to achieve >95% purity .
  • Characterization : Confirmed via single-crystal X-ray diffraction (bond lengths: C=N ~1.28 Å, C-S ~1.72 Å) and NMR spectroscopy (e.g., morpholino protons at δ 3.5–3.8 ppm) .

Q. Basic: How is the Z-configuration of the methylidene group confirmed?

Answer:
The Z-configuration is determined via:

  • X-ray crystallography : Dihedral angles between the pyrazole and thiazol-4-one rings (e.g., 8.5° in similar structures) and intramolecular hydrogen bonding (O···H distances ~2.1 Å) stabilize the Z-conformer .
  • NOESY NMR : Absence of cross-peaks between the methylidene proton and the morpholino group confirms the spatial arrangement .

Q. Advanced: What strategies optimize yield in heterocyclic hybrid synthesis (e.g., pyrazole-thiazole systems)?

Answer:
Key parameters include:

  • Catalyst selection : Copper(I) catalysts (e.g., CuI) improve click chemistry efficiency for triazole hybrids (yield increase from 45% to 75%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of electron-deficient pyrazole intermediates, reducing side-product formation .
  • Temperature control : Lower temperatures (50–60°C) minimize decomposition of the morpholino-thiazol-4-one moiety .

Q. Advanced: How do substituents on the pyrazole ring influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position of the phenyl ring enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus vs. 16–32 µg/mL for unsubstituted analogs) .
  • Methoxy groups at the 3-position improve solubility (logP reduction by 0.5–1.0 units) but may reduce binding affinity to kinase targets (IC₅₀ increases from 0.8 µM to 3.2 µM) .

Q. Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:
Contradictions arise from:

  • Tautomerism : Keto-enol equilibria in thiazol-4-one rings cause shifting NMR signals. Use low-temperature NMR (−20°C) to stabilize the dominant tautomer .
  • Crystal packing effects : X-ray structures may show non-planar conformations due to intermolecular H-bonding, whereas NMR reflects solution-state dynamics. Compare data with DFT-optimized geometries (RMSD <0.5 Å acceptable) .

Q. Advanced: What computational methods predict the compound’s electronic properties?

Answer:

  • DFT calculations : B3LYP/6-311G(d,p) basis sets calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, identifying nucleophilic sites (e.g., pyrazole N-atoms) for derivatization .
  • Molecular docking : AutoDock Vina simulates binding to COX-2 (binding energy: −9.2 kcal/mol) and identifies key interactions (e.g., hydrogen bonds with Arg120) .

Q. Basic: What analytical techniques validate purity and stability?

Answer:

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O = 70:30) detect impurities (<0.5% area) and degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C confirms thermal stability .

Q. Advanced: How does the morpholino group affect pharmacokinetic properties?

Answer:

  • Solubility : Morpholino increases aqueous solubility (from 0.1 mg/mL to 1.2 mg/mL) due to hydrogen-bonding capacity .
  • Metabolism : CYP3A4-mediated oxidation of the morpholino ring produces inactive metabolites (t₁/₂ = 2.3 hours in liver microsomes) .

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C24H22N4O3S/c1-30-20-9-5-6-17(14-20)22-18(16-28(26-22)19-7-3-2-4-8-19)15-21-23(29)25-24(32-21)27-10-12-31-13-11-27/h2-9,14-16H,10-13H2,1H3/b21-15-

InChI Key

AXKWWXNPPVDZTF-QNGOZBTKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.